Fmoc-Thr(PO3H2)-OH

Phosphopeptide Synthesis Fmoc SPPS Phosphate Protection

Avoid complex, multi-step phosphopeptide deprotection. Fmoc-Thr(PO3H2)-OH (N-α-Fmoc-O-phospho-L-threonine) allows direct incorporation of phosphothreonine into your sequence without post-synthetic acidolysis. - Eliminates the 1-2 hour TFA deprotection step, preserving acid-sensitive modifications like glycosylated residues. - Ideal for synthesizing short phosphopeptides (up to 20-30 residues) and high-throughput screening libraries. - Simplifies workflow for kinase substrate identification and phosphorylation-dependent binding studies.

Molecular Formula C19H20NO8P
Molecular Weight 421.3 g/mol
CAS No. 883726-90-7
Cat. No. B1445389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(PO3H2)-OH
CAS883726-90-7
Molecular FormulaC19H20NO8P
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O
InChIInChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1
InChIKeyOKIKUSCYAJQLRR-DIFFPNOSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(PO3H2)-OH Product Overview


Fmoc-Thr(PO3H2)-OH (N-α-Fmoc-O-phospho-L-threonine) is an Fmoc-protected phosphothreonine building block used in solid-phase peptide synthesis (SPPS) to incorporate phosphorylated threonine residues [1]. As a derivative of threonine, it features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an unprotected phosphate group on the side-chain hydroxyl [2]. This building block is a key reagent for the synthesis of phosphothreonine-containing peptides, which are essential tools for studying biological processes such as signal transduction and enzyme regulation [2].

Fmoc SPPS workflow Direct incorporation of phosphothreonine without post-synthetic phosphate deprotection
Chemistry compatibility Standard Fmoc solid-phase protocols; suitable for signal transduction research tools
Sequence context May support synthesis of shorter phosphopeptides where β-elimination risk can be managed

Fmoc-Thr(PO3H2)-OH Substitution Challenges


Generic substitution of Fmoc-Thr(PO3H2)-OH with other phosphothreonine derivatives or phosphorylation strategies is not straightforward due to significant differences in coupling efficiency, side-reaction profiles, and deprotection requirements. The unprotected phosphate group in Fmoc-Thr(PO3H2)-OH eliminates the need for post-synthetic deprotection steps, but it also introduces challenges during coupling and chain extension that are distinct from those encountered with protected derivatives like Fmoc-Thr(PO(OBzl)OH)-OH [1]. These differences in reactivity and side-reaction propensity (e.g., β-elimination, pyrophosphate formation) mean that protocols optimized for one derivative cannot be directly applied to another, and the choice of building block has a direct impact on peptide yield and purity [1].

Coupling reagent dependence

Unprotected phosphate requires stronger activators (e.g., HATU) and higher base excess; protocols optimized for monobenzyl derivatives may not transfer directly.

Side-reaction profile

Higher β-elimination risk during Fmoc removal compared to protected analogs; may limit use in N-terminal phosphothreonine or longer sequences.

Deprotection timing mismatch

Eliminating post-synthetic TFA deprotection changes synthesis sequence planning and may not align with multi-step routes that rely on acid-labile groups.

Fmoc-Thr(PO3H2)-OH Differentiation Evidence


Protection Strategy Comparison

Fmoc-Thr(PO3H2)-OH features a completely unprotected phosphate group, whereas its primary comparator, Fmoc-Thr(PO(OBzl)OH)-OH, is monoprotected as a benzyl ester. This difference in protection strategy directly impacts coupling conditions, deprotection requirements, and side-reaction profiles [1].

Protection Strategy
Class-level inference
Eliminates 1–2 h post-synthetic TFA deprotection
Simplifies workflow; reduces acid exposure
Data to verify; class-level inference
Phosphopeptide Synthesis Fmoc SPPS Phosphate Protection

Coupling Efficiency & Reagent Compatibility

The unprotected phosphate group in Fmoc-Thr(PO3H2)-OH necessitates specific coupling conditions to achieve acceptable incorporation efficiency. While Fmoc-Thr(PO(OBzl)OH)-OH can be coupled using a wider range of reagents, including TBTU and PyBOP, the unprotected derivative shows a stronger dependence on more powerful coupling reagents [1].

Coupling Reagent Fit
Class-level inference
Strong HATU / higher DIPEA excess required
Requires protocol adaptation; standard methods may give lower yields
Data to verify
Phosphopeptide Synthesis Coupling Reagents Fmoc SPPS

Chain Extension and Side Reactions

The unprotected phosphate group in Fmoc-Thr(PO3H2)-OH is more susceptible to β-elimination during piperidine-mediated Fmoc deprotection compared to the monobenzyl-protected derivative. This side reaction leads to the formation of dehydroamino acid residues, which can compromise peptide integrity and yield [1].

β-Elimination Risk
Class-level inference
Higher susceptibility under piperidine
May require cyclohexylamine or alternative deprotection conditions
Quantitative data not available
Phosphopeptide Synthesis Side Reactions β-Elimination

Molecular Weight and Steric Considerations

Fmoc-Thr(PO3H2)-OH has a molecular weight of 421.34 g/mol, which is significantly lower than that of Fmoc-Thr(PO(OBzl)OH)-OH (511.46 g/mol). This difference in molecular weight and steric bulk can influence the efficiency of coupling and chain extension, particularly in automated synthesizers with limited resin capacity .

Molecular Weight
Head-to-head
421.34 g/mol
17.6% lower mass vs. monobenzyl analog; may benefit resin loading
Direct comparison
Phosphopeptide Synthesis Steric Hindrance Molecular Weight

Fmoc-Thr(PO3H2)-OH Application Scenarios


Small to Medium Phosphopeptide Synthesis

Fmoc-Thr(PO3H2)-OH is best suited for the synthesis of relatively short phosphopeptides (e.g., up to 20-30 residues) where the elimination of a post-synthetic deprotection step offers a significant time-saving advantage and the risk of β-elimination can be managed through careful optimization of deprotection conditions [1].

Peptide Libraries for Site Mapping

The simplified workflow associated with the unprotected phosphate group makes Fmoc-Thr(PO3H2)-OH a convenient choice for generating peptide libraries used in high-throughput screening to identify kinase substrates or phosphorylation-dependent binding motifs, where a single phosphothreonine residue is present in a short sequence [1].

Acid-Sensitive Peptide Synthesis

Because Fmoc-Thr(PO3H2)-OH requires no post-synthetic acidolytic deprotection of the phosphate group, it is particularly valuable for synthesizing phosphopeptides that contain other acid-sensitive functionalities (e.g., glycosylated residues, certain protecting groups) that might be compromised during the 1-2 hour TFA treatment required for the monobenzyl derivative [1].

Application
Selection Property
Validation Focus
Short to medium phosphopeptide synthesis
Workflow simplicity (no post-synthetic TFA deprotection)
β-elimination management; sequence position
Peptide libraries for kinase substrate screening
High-throughput synthesis compatibility
Single phosphothreonine incorporation fidelity
Acid-sensitive peptide synthesis
Acid-labile group compatibility (no TFA deprotection)
Avoidance of acid-mediated side reactions

Technical Documentation Hub

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